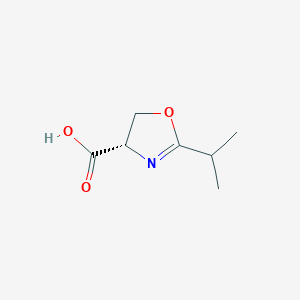
(4S)-2-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is a chiral compound with significant importance in organic chemistry It features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions to form the oxazole ring. The stereochemistry is controlled by using chiral starting materials or chiral catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The isopropyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions using reagents like thionyl chloride can introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to partially or fully saturated rings.
科学的研究の応用
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying enzyme interactions and stereoselective processes.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which (S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways. The carboxylic acid group can form ionic bonds with basic sites in proteins or enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
®-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid: The enantiomer of the compound, differing in stereochemistry.
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid: Lacks the isopropyl group, affecting its chemical properties.
2-Isopropyl-4,5-dihydrothiazole-4-carboxylic acid: Contains a sulfur atom instead of oxygen in the ring, altering its reactivity.
Uniqueness
(S)-2-Isopropyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid functionality
特性
CAS番号 |
784132-37-2 |
|---|---|
分子式 |
C7H11NO3 |
分子量 |
157.17 g/mol |
IUPAC名 |
(4S)-2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-8-5(3-11-6)7(9)10/h4-5H,3H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
VAJPROOEDQJSQS-YFKPBYRVSA-N |
異性体SMILES |
CC(C)C1=N[C@@H](CO1)C(=O)O |
正規SMILES |
CC(C)C1=NC(CO1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(2-oxopyrrolidin-1-yl)methyl]-L-leucine](/img/structure/B12894988.png)
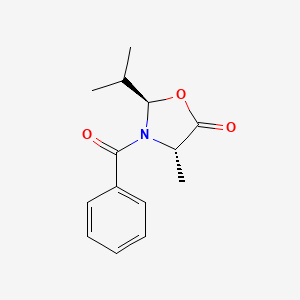
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
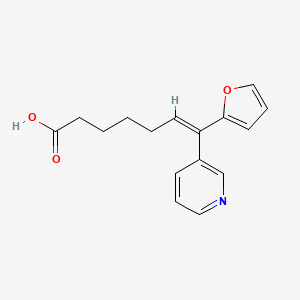
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
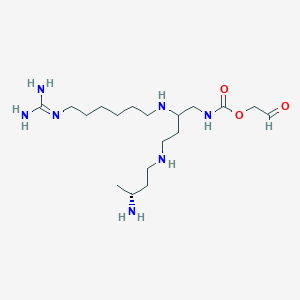
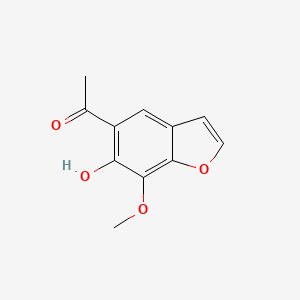
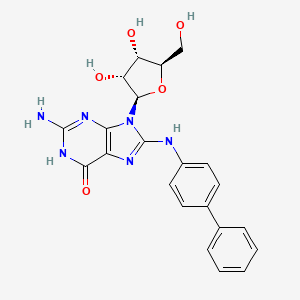
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
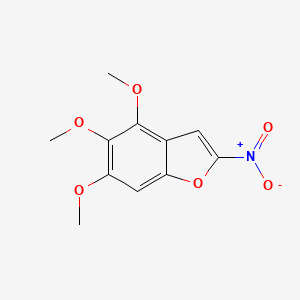
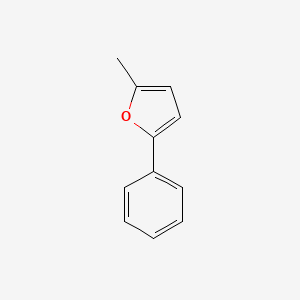

![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
